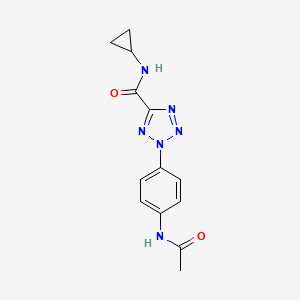

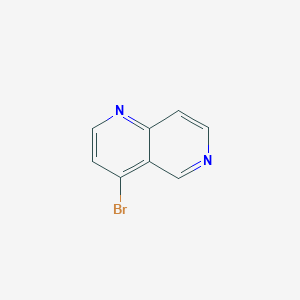

2-(4-acetamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The chemical reactivity of “2-(4-acetamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide” would likely be influenced by the presence of the acetamido, cyclopropyl, and tetrazole groups. For instance, the acetamido group might undergo hydrolysis to form a carboxylic acid and an amine . The cyclopropyl group could potentially undergo ring-opening reactions under certain conditions. The tetrazole group might participate in reactions with electrophiles due to the presence of multiple nitrogen atoms .科学的研究の応用

Tetrazole Derivatives as Pharmacophores

Tetrazole-containing compounds have been identified for their significant biological activities, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. These activities are attributed to the tetrazole moiety's ability to replace the carboxyl group in drugs, enhancing lipophilicity, bioavailability, and reducing drug side effects. Tetrazole derivatives have been utilized in the treatment of various diseases, showcasing better pharmacokinetic profiles and metabolic stability, making the tetrazole moiety a critical pharmacophore in drug development (Patowary, Deka, & Bharali, 2021).

Stereoselectivity in Pharmacology

Research on stereoselectivity of compounds such as phenylpiracetam and its derivatives reveals the importance of the configuration of stereocenters on biological properties. Enantiomerically pure derivatives have shown to offer pharmacological advantages, indicating the necessity for drug substance purification from less active enantiomers. This highlights the role of stereochemistry in improving the pharmacological profile of drugs (Veinberg et al., 2015).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives and benzimidazole, have been reviewed for their antitumor activities. Some compounds have progressed past preclinical testing stages, demonstrating the potential of these structures in developing new antitumor drugs and compounds with various biological properties (Iradyan et al., 2009).

Hybrid Tetrazole Compounds for Antibacterial Activity

Tetrazole hybrids, combining tetrazole with other antibacterial pharmacophores, have shown enhanced efficacy against both drug-sensitive and drug-resistant pathogens. These compounds, including Tedizolid and its derivatives, offer promising approaches to developing novel antibacterial agents capable of addressing the challenge of drug-resistant bacteria (Gao, Xiao, & Huang, 2019).

AMPK Activation and Independent Effects by AICAr

The compound 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is used widely to modulate AMPK activity, playing a significant role in metabolism regulation and cancer pathogenesis. Studies suggest AICAr's effects, previously attributed to AMPK activation, might also involve AMPK-independent mechanisms, underscoring the complexity of its action in biological systems (Visnjic et al., 2021).

作用機序

Target of Action

The primary target of 2-(4-acetamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide, also known as Acetaminophen, is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are responsible for eliciting pain sensations .

Mode of Action

Acetaminophen’s mode of action involves inhibiting the COX-2 enzyme . It is thought to exert central actions, which ultimately lead to the inhibition of the cyclooxygenase (COX) pathways . This inhibition reduces the production of prostaglandins, thereby alleviating pain .

Biochemical Pathways

The primary biochemical pathway affected by Acetaminophen is the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, Acetaminophen reduces the production of prostaglandins . This results in a decrease in pain sensations .

Result of Action

The result of Acetaminophen’s action is the reduction of pain and fever . By inhibiting the production of prostaglandins, Acetaminophen decreases the body’s pain response . Additionally, it has antipyretic effects, helping to reduce fever .

将来の方向性

The future directions for research on “2-(4-acetamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide” would likely depend on its intended application. If it is intended to be a pharmaceutical compound, further studies would be needed to evaluate its efficacy, pharmacokinetics, and toxicity. If it is intended for use in materials science or another field, different types of studies would be appropriate .

特性

IUPAC Name |

2-(4-acetamidophenyl)-N-cyclopropyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O2/c1-8(20)14-9-4-6-11(7-5-9)19-17-12(16-18-19)13(21)15-10-2-3-10/h4-7,10H,2-3H2,1H3,(H,14,20)(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKBRFXERYUMFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2795062.png)

![3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione](/img/structure/B2795063.png)

![N-[3-tert-butyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazol-5-yl]-2-chloropyridine-4-carboxamide](/img/structure/B2795068.png)

![1,3-dimethyl-5-(2,4,5-trimethoxyphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2795072.png)

![[(E)-[1,3-benzothiazol-2-yl(cyano)methylidene]amino] 2-(4-chlorophenyl)acetate](/img/structure/B2795078.png)

![3-oxo-N,2-diphenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2795081.png)